molecular formula C25H27NO4 B13912225 (S)-Benzyl 2-((tert-butoxycarbonyl)amino)-3-(naphthalen-1-yl)propanoate

(S)-Benzyl 2-((tert-butoxycarbonyl)amino)-3-(naphthalen-1-yl)propanoate

Cat. No.: B13912225
M. Wt: 405.5 g/mol
InChI Key: KLALCPYPHLVAEB-QFIPXVFZSA-N
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Description

(S)-Benzyl 2-((tert-butoxycarbonyl)amino)-3-(naphthalen-1-yl)propanoate is a chiral compound with significant applications in organic synthesis and medicinal chemistry. This compound is characterized by its complex structure, which includes a benzyl group, a tert-butoxycarbonyl (Boc) protected amino group, and a naphthyl group. The stereochemistry of the compound is denoted by the (S) configuration, indicating its specific three-dimensional arrangement.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Benzyl 2-((tert-butoxycarbonyl)amino)-3-(naphthalen-1-yl)propanoate typically involves multiple steps, starting from commercially available starting materials. One common route involves the following steps:

    Formation of the Naphthyl Group: The naphthyl group can be introduced through a Friedel-Crafts acylation reaction using naphthalene and an appropriate acyl chloride.

    Introduction of the Amino Group: The amino group is introduced via a reductive amination reaction, where an aldehyde or ketone is reacted with an amine in the presence of a reducing agent.

    Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) to form the Boc-protected amine.

    Formation of the Propanoate Backbone: The propanoate backbone is constructed through a series of reactions, including esterification and alkylation.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Catalysts and automated processes are often employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

(S)-Benzyl 2-((tert-butoxycarbonyl)amino)-3-(naphthalen-1-yl)propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or naphthyl positions using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzyl or naphthyl derivatives.

Scientific Research Applications

(S)-Benzyl 2-((tert-butoxycarbonyl)amino)-3-(naphthalen-1-yl)propanoate has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.

    Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-Benzyl 2-((tert-butoxycarbonyl)amino)-3-(naphthalen-1-yl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of enzymes, inhibiting or modulating their activity. The Boc-protected amino group can be deprotected under acidic conditions, revealing the free amine, which can then participate in further biochemical reactions.

Comparison with Similar Compounds

Similar Compounds

    ®-Benzyl 2-((tert-butoxycarbonyl)amino)-3-(naphthalen-1-yl)propanoate: The enantiomer of the compound with the opposite stereochemistry.

    Benzyl 2-amino-3-(naphthalen-1-yl)propanoate: A similar compound without the Boc protection.

    Naphthylalanine derivatives: Compounds with similar naphthyl and amino acid structures.

Uniqueness

(S)-Benzyl 2-((tert-butoxycarbonyl)amino)-3-(naphthalen-1-yl)propanoate is unique due to its specific stereochemistry and the presence of the Boc-protected amino group, which provides stability and allows for selective deprotection in synthetic applications. This makes it a valuable intermediate in the synthesis of chiral molecules and pharmaceuticals.

Properties

Molecular Formula

C25H27NO4

Molecular Weight

405.5 g/mol

IUPAC Name

benzyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-naphthalen-1-ylpropanoate

InChI

InChI=1S/C25H27NO4/c1-25(2,3)30-24(28)26-22(23(27)29-17-18-10-5-4-6-11-18)16-20-14-9-13-19-12-7-8-15-21(19)20/h4-15,22H,16-17H2,1-3H3,(H,26,28)/t22-/m0/s1

InChI Key

KLALCPYPHLVAEB-QFIPXVFZSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC2=CC=CC=C21)C(=O)OCC3=CC=CC=C3

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC2=CC=CC=C21)C(=O)OCC3=CC=CC=C3

Origin of Product

United States

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